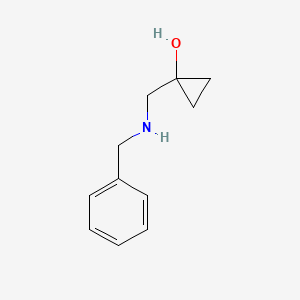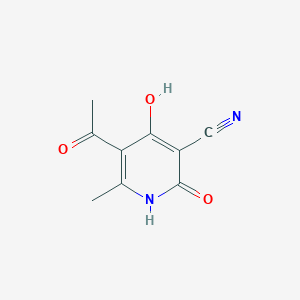
5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multistep organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of a suitable aldehyde with a nitrile in the presence of a base can lead to the formation of the desired pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
化学反应分析
Types of Reactions
5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
科学研究应用
5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
相似化合物的比较
Similar Compounds
- 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxamide
- 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Uniqueness
5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
属性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O3/c1-4-7(5(2)12)8(13)6(3-10)9(14)11-4/h1-2H3,(H2,11,13,14) |
InChI 键 |
GJQDJFQDKUSGAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=O)N1)C#N)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



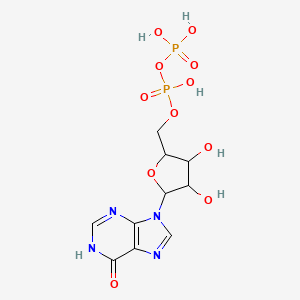
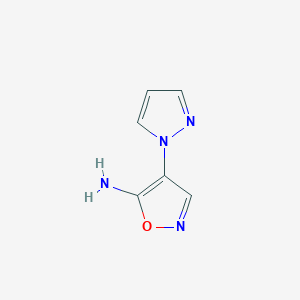
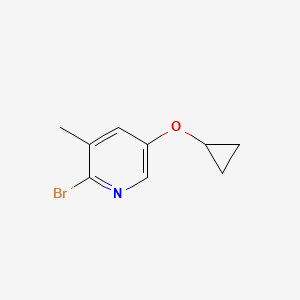
![1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13991170.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)
![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)




